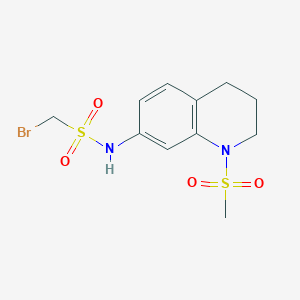

1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Description

1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name |

1-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O4S2/c1-19(15,16)14-6-2-3-9-4-5-10(7-11(9)14)13-20(17,18)8-12/h4-5,7,13H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVBOWYNMJIWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a quinoline derivative followed by sulfonation and subsequent methylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a bromine atom , methanesulfonyl groups , and a tetrahydroquinoline moiety , which contribute to its reactivity and biological properties. The synthesis typically involves multiple steps, including:

- Formation of the tetrahydroquinoline core.

- Introduction of the bromine atom via bromination.

- Addition of methanesulfonyl groups through sulfonation reactions.

Optimization of these steps can enhance yield and purity, utilizing methods such as continuous flow reactors and automated synthesis platforms.

Biological Applications

Research indicates that 1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide exhibits several bioactive properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural analogs have shown promising results against various cancer cell lines, indicating potential therapeutic applications in oncology .

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Case Studies

Several studies have documented the effectiveness of related compounds in biological assays:

- Study on Anticancer Properties : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7). Among the derivatives tested, some exhibited IC50 values indicating significant anticancer potential .

- Enzyme Inhibition Studies : New sulfonamides with similar structures were synthesized and screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results highlighted their potential as therapeutic agents for managing T2DM and AD .

Mechanism of Action

The mechanism of action of 1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 1-bromo-2,3-dimethyl-4-(methylsulfonyl)benzene

- N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide

Uniqueness

1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is unique due to its specific combination of functional groups and structural features

Biological Activity

1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a bromine atom, a methylsulfonyl group, and a tetrahydroquinoline moiety. Its chemical formula is with a molecular weight of 387.27 g/mol. Understanding the structural attributes is crucial for elucidating its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis.

- Anticancer Potential : Research indicates that the compound may inhibit tumor growth in vitro. It shows promise as an anticancer agent by inducing apoptosis in cancer cells through the activation of caspase pathways.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular processes, which may lead to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It has been observed to modulate ROS levels within cells, contributing to its anticancer and antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death and reduced viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

- Inflammation Model : In a mouse model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its potential utility in inflammatory diseases.

Data Tables

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1: Construction of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds under acidic or basic conditions.

- Step 2: Sulfonylation of the amine group using methanesulfonyl chloride or bromomethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide moiety .

- Step 3: Bromination at the methanesulfonamide group using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .

Key considerations include solvent polarity (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios to ensure regioselectivity.

Q. How is the molecular structure of this compound confirmed post-synthesis?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and confirm substituent positions (e.g., bromine integration at δ 3.5–4.0 ppm for sulfonamide-CH-Br) .

- Mass Spectrometry (HRMS): Validates molecular weight and bromine isotopic patterns (e.g., [M+H] peak at m/z 418.98) .

- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for understanding interactions in enzyme-binding studies .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s enzyme inhibition potential?

Q. What strategies optimize reaction yields during bromination without side-product formation?

- Solvent Optimization: Use aprotic solvents (e.g., CCl) to stabilize bromine radicals and minimize hydrolysis .

- Catalyst Screening: Test Lewis acids (e.g., FeCl) to enhance regioselectivity.

- In Situ Monitoring: Employ TLC or HPLC to track reaction progress and terminate before di-bromination occurs .

Q. How should researchers address contradictory bioactivity data across studies?

- Purity Verification: Re-examine compound purity via HPLC (>98%) to rule out impurities masking bioactivity .

- Assay Standardization: Replicate experiments under identical conditions (pH, temperature, cell lines).

- Structural Comparisons: Use computational tools (e.g., molecular docking) to compare binding modes with structurally validated analogs .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction: Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and CYP450 inhibition risks.

- Molecular Dynamics (MD) Simulations: Model membrane permeability and protein-ligand stability over time .

- Density Functional Theory (DFT): Analyze electronic effects of bromine on sulfonamide reactivity and metabolic stability .

Methodological Guidance

Q. How to analyze the electronic effects of bromine on sulfonamide reactivity?

- Spectroscopic Analysis: Compare IR spectra to track shifts in S=O stretching frequencies (e.g., 1150–1250 cm) due to bromine’s electron-withdrawing effects .

- Electrochemical Studies: Cyclic voltammetry reveals changes in redox potentials, correlating with bromine’s impact on electron density .

Q. What techniques validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.